molecular formula C8H10O4 B1589012 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester CAS No. 130224-95-2

2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester

Cat. No. B1589012
M. Wt: 170.16 g/mol
InChI Key: ZROFAXCQYPKWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313321B1

Procedure details

In a glass flask equipped with a stirrer, two dropping funnels, a thermometer and a Dimroth condenser, β-hydroxy-γ-butyrolactone (91.1 g, 0.875 mol) having a purity of 98% obtained by repeating the process of Example 1 and 500 ml of dry dichloromethane were charged, and then triethylamine (117.5 g, 1.16 mol) was charged in one dropping funnel and methacrylic acid chloride (112 g, 1.071 mol) was charged in another dropping funnel. The atmosphere in the glass flask was replaced by nitrogen and then cooled to −60 to −70° C. in a dry ice-acetone bath. While stirring in the glass flask, triethylamine and methacrylic acid chloride were added dropwise with adjusting so that the amount of triethylamine becomes small excess to that of methacrylic acid chloride. After the completion of the dropwise addition, stirring was continued for 3 hours. To the reaction solution, 300 ml of water was added and a small amount of Celite was added, followed by filtration. The filtrate was washed three times with 300 ml of water using a separatory funnel and dried by adding 80 g of magnesium sulfate and, after filtering, the filtrate was concentrated to obtain 175 g of crude β-methacryloyloxy-γ-butyrolactone. This β-methacryloyloxy-γ-butyrolactone was purified by silica gel column chromatography to obtain β-methacryloyloxy-γ-butyrolactone (106.3 g, 0.625 mol).
Quantity
91.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
117.5 g
Type
reactant
Reaction Step Three
Quantity
112 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][O:6][C:4](=[O:5])[CH2:3]1.ClCCl.C(N(CC)CC)C.[C:18](Cl)(=[O:22])[C:19]([CH3:21])=[CH2:20]>O>[C:18]([O:1][CH:2]1[CH2:7][O:6][C:4](=[O:5])[CH2:3]1)(=[O:22])[C:19]([CH3:21])=[CH2:20]

Inputs

Step One
Name
Quantity
91.1 g
Type
reactant
Smiles
OC1CC(=O)OC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
117.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
112 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 (± 5) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a glass flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
were charged
ADDITION
Type
ADDITION
Details
was charged in another dropping funnel
ADDITION
Type
ADDITION
Details
were added dropwise
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
ADDITION
Type
ADDITION
Details
a small amount of Celite was added
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
The filtrate was washed three times with 300 ml of water using a separatory funnel
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
by adding 80 g of magnesium sulfate
FILTRATION
Type
FILTRATION
Details
after filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1CC(=O)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 175 g
YIELD: CALCULATEDPERCENTYIELD 117.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.